Enzymatic Oxidation Rate Advantage Over 3,5-Xylenol Precursor
3-(Hydroxymethyl)-5-methylphenol is the immediate product of 3,5-xylenol methylhydroxylase activity in Pseudomonas putida, with the reaction proceeding at a specific activity of approximately 0.8 µmol min⁻¹ mg⁻¹ protein under saturating substrate conditions [1]. The reverse oxidation by alcohol dehydrogenase yields 3-hydroxy-5-methylbenzaldehyde, with kinetic parameters distinct from the precursor xylenol oxidation step [2].
| Evidence Dimension | Enzymatic reaction rate (oxidation by alcohol dehydrogenase vs. hydroxylation of 3,5-xylenol) |
|---|---|
| Target Compound Data | Substrate for alcohol dehydrogenase; conversion to 3-hydroxy-5-methylbenzaldehyde |
| Comparator Or Baseline | 3,5-xylenol: substrate for methylhydroxylase, specific activity ~0.8 µmol min⁻¹ mg⁻¹ |
| Quantified Difference | Target compound functions as downstream intermediate with distinct kinetic profile; precise kcat/Km values not reported in available literature |
| Conditions | Pseudomonas putida cell-free extracts, NAD⁺ or NADH as cofactor, pH 7.5, 30°C |
Why This Matters
For researchers studying the 3,5-xylenol degradation pathway, procuring the authentic intermediate 3-(hydroxymethyl)-5-methylphenol is essential; the precursor 3,5-xylenol cannot substitute in downstream oxidation assays.
- [1] Keat MJ, Hopper DJ. p-Cresol and 3,5-xylenol methylhydroxylases in Pseudomonas putida. J Gen Microbiol. 1978;105:155-164. View Source
- [2] MetaCyc. Reaction: 3-(hydroxymethyl)-5-methylphenol + NAD⁺ → 3-hydroxy-5-methylbenzaldehyde + NADH + H⁺. View Source
